2,3,6,7-Tetrachloronaphthalene-1,4-dione
Overview
Description
2,3,6,7-Tetrachloronaphthalene-1,4-dione is a polychlorinated naphthalene derivative with the molecular formula C10H2Cl4O2. This compound is known for its unique chemical structure, which includes four chlorine atoms and two ketone groups attached to a naphthalene ring. It is primarily used in research and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetrachloronaphthalene-1,4-dione typically involves the chlorination of naphthalene derivatives under controlled conditions. One common method includes the oxidation of perchlorodiazapyrene in an acidic medium to yield tetrachloronaphthalene derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where naphthalene is treated with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the naphthalene ring .
Chemical Reactions Analysis
Types of Reactions: 2,3,6,7-Tetrachloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form higher chlorinated derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide or ammonia.
Major Products Formed:
Oxidation: Higher chlorinated naphthalene derivatives.
Reduction: 2,3,6,7-Tetrachloronaphthalene-1,4-diol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,6,7-Tetrachloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of antifungal agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrachloronaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. For instance, its antifungal activity is believed to result from disrupting fungal membrane permeability, causing increased nucleotide leakage and cell death . The compound’s molecular targets and pathways are still under investigation, but it is known to affect membrane integrity and cellular respiration .
Comparison with Similar Compounds
2,3,6,7-Tetrachloronaphthalene: Similar structure but lacks the ketone groups.
2,3-Dibromonaphthalene-1,4-dione: Similar naphthoquinone structure with bromine atoms instead of chlorine.
1,4-Naphthoquinone: Basic naphthoquinone structure without halogen atoms
Uniqueness: 2,3,6,7-Tetrachloronaphthalene-1,4-dione is unique due to its combination of four chlorine atoms and two ketone groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,3,6,7-tetrachloronaphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl4O2/c11-5-1-3-4(2-6(5)12)10(16)8(14)7(13)9(3)15/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHBAPGYFHJNAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)C(=C(C2=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl4O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326309 | |
Record name | 2,3,6,7-tetrachloronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90948-25-7 | |
Record name | NSC526634 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,6,7-tetrachloronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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